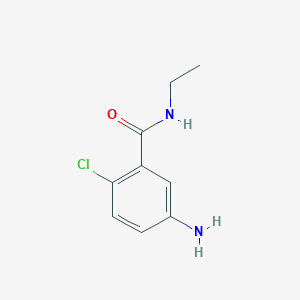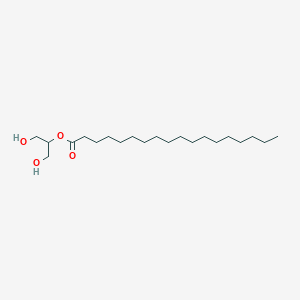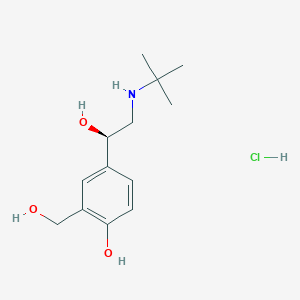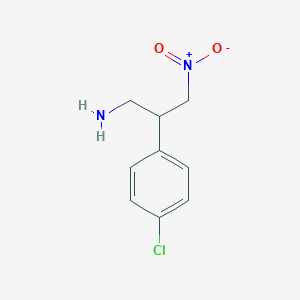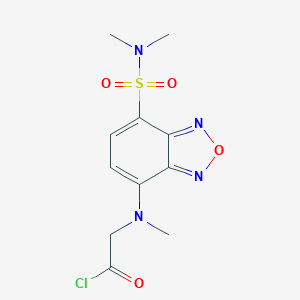
2-Allyl-2,3-dihydro-1,3-benzothiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Allyl-2,3-dihydro-1,3-benzothiazole is a chemical compound that has been the subject of extensive scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it an important area of study in the fields of medicine and biochemistry. In
Wirkmechanismus
The mechanism of action of 2-Allyl-2,3-dihydro-1,3-benzothiazole is not fully understood, but studies have shown that it may act by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and tumor growth. In addition, 2-Allyl-2,3-dihydro-1,3-benzothiazole has been found to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and oxidative stress.
Biochemische Und Physiologische Effekte
Studies have shown that 2-Allyl-2,3-dihydro-1,3-benzothiazole has a variety of biochemical and physiological effects. These include anti-inflammatory, antioxidant, and antitumor properties, as well as neuroprotective effects. In addition, 2-Allyl-2,3-dihydro-1,3-benzothiazole has been found to have a positive effect on glucose metabolism and insulin sensitivity, making it a potential treatment for type 2 diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-Allyl-2,3-dihydro-1,3-benzothiazole for lab experiments is its relatively low toxicity and high solubility in water and organic solvents. This makes it easy to handle and study in vitro and in vivo. However, one of the limitations of 2-Allyl-2,3-dihydro-1,3-benzothiazole is its instability under certain conditions, which can lead to the formation of reactive intermediates and side products that can interfere with the results of experiments.
Zukünftige Richtungen
There are many potential future directions for research on 2-Allyl-2,3-dihydro-1,3-benzothiazole. These include further studies on its mechanism of action, its potential use as a treatment for various diseases, and the development of new derivatives with improved pharmacological properties. In addition, 2-Allyl-2,3-dihydro-1,3-benzothiazole could be studied in combination with other drugs or therapies to enhance its efficacy and reduce potential side effects. Finally, more research is needed to fully understand the safety and toxicity of 2-Allyl-2,3-dihydro-1,3-benzothiazole, particularly with regard to long-term use and exposure.
Synthesemethoden
The synthesis of 2-Allyl-2,3-dihydro-1,3-benzothiazole involves the reaction of 2-mercaptobenzothiazole with allyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds via an S N 2 mechanism, resulting in the formation of 2-Allyl-2,3-dihydro-1,3-benzothiazole as the major product. This synthesis method has been widely used in the preparation of 2-Allyl-2,3-dihydro-1,3-benzothiazole for scientific research.
Wissenschaftliche Forschungsanwendungen
2-Allyl-2,3-dihydro-1,3-benzothiazole has been extensively studied for its potential application in the treatment of various diseases. Studies have shown that this compound has anti-inflammatory, antioxidant, and antitumor properties, making it a promising candidate for the development of new drugs. In addition, 2-Allyl-2,3-dihydro-1,3-benzothiazole has been found to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
CAS-Nummer |
154775-95-8 |
|---|---|
Produktname |
2-Allyl-2,3-dihydro-1,3-benzothiazole |
Molekularformel |
C10H11NS |
Molekulargewicht |
177.27 g/mol |
IUPAC-Name |
2-prop-2-enyl-2,3-dihydro-1,3-benzothiazole |
InChI |
InChI=1S/C10H11NS/c1-2-5-10-11-8-6-3-4-7-9(8)12-10/h2-4,6-7,10-11H,1,5H2 |
InChI-Schlüssel |
COUCHLIZNRTVGR-UHFFFAOYSA-N |
SMILES |
C=CCC1NC2=CC=CC=C2S1 |
Kanonische SMILES |
C=CCC1NC2=CC=CC=C2S1 |
Synonyme |
Benzothiazole, 2,3-dihydro-2-(2-propenyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



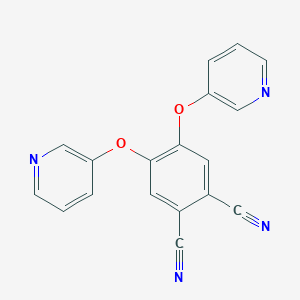
![Cyclopenta[b]pyrrole-6-methanol, octahydro-1-methyl-, [3aS-(3a-alpha-,6-alpha-,6a-alpha-)]-(9CI)](/img/structure/B134276.png)
